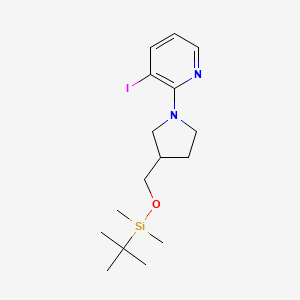
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine
Overview
Description
The compound is a pyridine derivative with a tert-butyldimethylsilyloxy group and an iodine atom. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyldimethylsilyl (TBDMS) groups are often used in organic synthesis to protect reactive hydroxyl groups. After the desired reactions have been carried out, the TBDMS group can be removed to yield the original compound .
Scientific Research Applications
Synthesis and Coordination Chemistry
Compounds similar to "2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine" are often involved in the synthesis and coordination chemistry, serving as ligands in the creation of complex compounds. They can play a role in the development of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions Halcrow, 2005.
Catalytic Systems
Similar molecules are used in catalytic systems to facilitate various chemical reactions. For example, they can participate in the oxidation of benzylic methylenes to ketones and primary amines to nitriles under environmentally benign conditions Jintang Zhang et al., 2009.
Polymerization and Ligand Development
Such compounds can also serve as initiators or components in the polymerization processes, leading to the production of polymers with specific end-groups. This is demonstrated by the use of silicon-protected, ortho-methylated hydroxy-pyridines in rare earth metal-mediated group-transfer polymerization of Michael-type monomers, showing potential for post-polymerization functionalization T. Pehl et al., 2020.
Supramolecular Chemistry
In supramolecular chemistry, compounds with a similar structure to "2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine" are employed in the creation of novel ligands for complex formation. These efforts are aimed at developing new materials with tailored properties for specific applications U. Schubert & C. Eschbaumer, 1999.
Safety And Hazards
properties
IUPAC Name |
tert-butyl-[[1-(3-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27IN2OSi/c1-16(2,3)21(4,5)20-12-13-8-10-19(11-13)15-14(17)7-6-9-18-15/h6-7,9,13H,8,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALKZIZCBSLQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=CC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27IN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



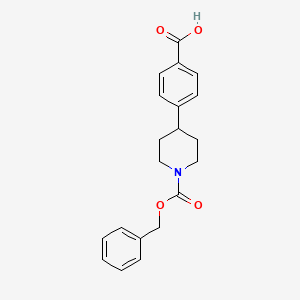
![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)
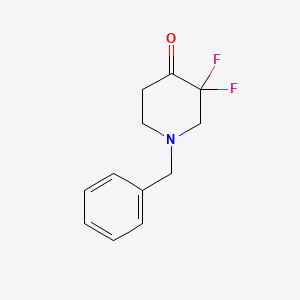
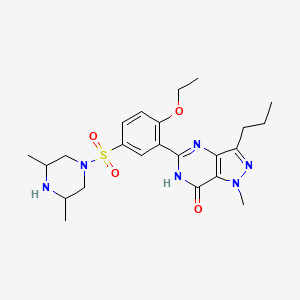
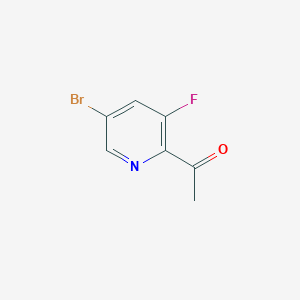
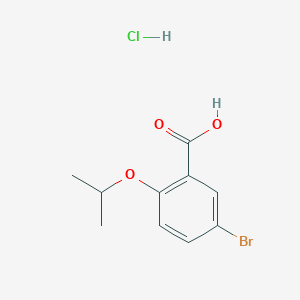
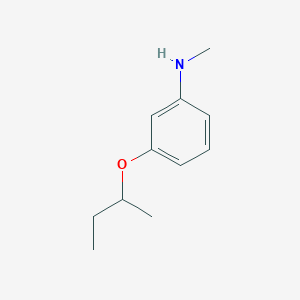
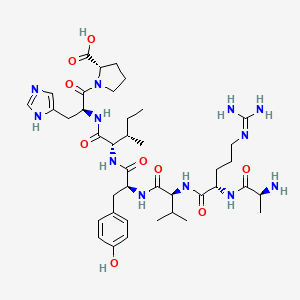
![Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532147.png)
![5-Bromo-6'-methyl-[2,3']bipyridinyl](/img/structure/B1532148.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532152.png)
![N-[2-(4-Methoxyphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1532153.png)
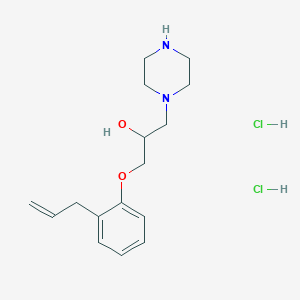
![N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine](/img/structure/B1532156.png)